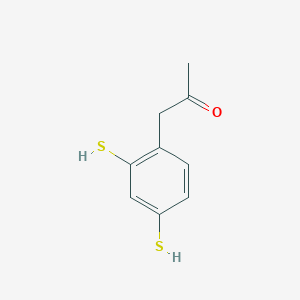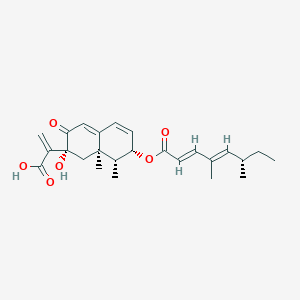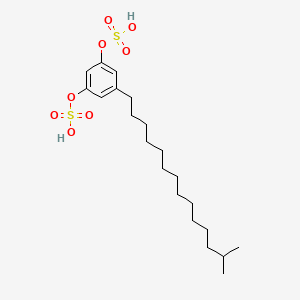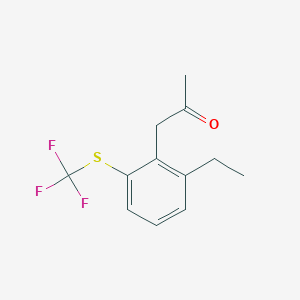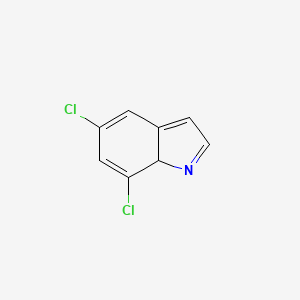
7,5-Dichloro-7aH-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,5-Dichloro-7aH-indole is a chemical compound with the molecular formula C8H5Cl2N. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is characterized by the presence of two chlorine atoms at the 7 and 5 positions of the indole ring, which can influence its chemical reactivity and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,5-Dichloro-7aH-indole typically involves the chlorination of indole derivatives. One common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of o-nitrotoluene with ethyl glyoxylate to form an intermediate, followed by cyclization and reduction steps . The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
7,5-Dichloro-7aH-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .
Aplicaciones Científicas De Investigación
7,5-Dichloro-7aH-indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7,5-Dichloro-7aH-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dichloro-1H-indole: Another chlorinated indole derivative with similar chemical properties.
5,6,7-Tribromoindole: A brominated indole derivative used in similar research applications.
Uniqueness
7,5-Dichloro-7aH-indole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C8H5Cl2N |
|---|---|
Peso molecular |
186.03 g/mol |
Nombre IUPAC |
5,7-dichloro-7aH-indole |
InChI |
InChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,8H |
Clave InChI |
BIOUZHQLICNPDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C=C(C2N=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



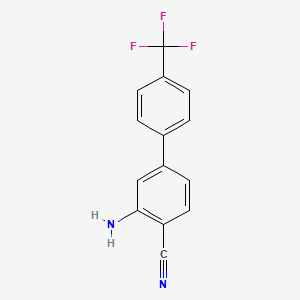
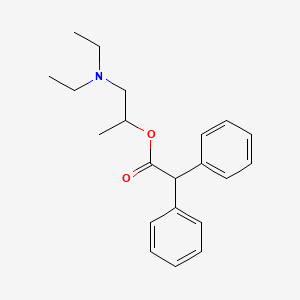
![[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate](/img/structure/B14076898.png)
![1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester](/img/structure/B14076905.png)
